2'-Methyl-[1,1'-biphenyl]-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNFMEVVIUSJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571442 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77897-02-0 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 1,1 Biphenyl 2 Ol and Analogues
Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation
The formation of the biphenyl scaffold, a critical step in the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol, is frequently achieved through various transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable in organic synthesis due to their efficiency and functional group tolerance. eie.grrsc.org
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of biphenyl synthesis, valued for its mild reaction conditions and the commercial availability and stability of boronic acids. nih.govgre.ac.uk This palladium-catalyzed reaction involves the coupling of an organoboron compound with an aryl halide or triflate. researchgate.netrsc.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product. nih.gov
The effectiveness of the Suzuki-Miyaura coupling is often enhanced by the use of specific ligands that stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. Bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands, such as XPhos, have demonstrated high efficiency in these reactions. nih.govacs.org For instance, a palladacyclic catalyst precursor derived from ([1,1'-biphenyl]-2-yloxy)diisopropyl-phosphine has been shown to be highly active for Suzuki-Miyaura cross-coupling reactions in neat water, offering a sustainable protocol. rsc.org
Research has demonstrated the broad applicability of this method for synthesizing a variety of biphenyl derivatives. academie-sciences.fr For example, the coupling of aryl bromides with aryl boronic acids can be efficiently carried out using a palladium acetate (B1210297) catalyst with an appropriate ligand and base, such as cesium carbonate, in a solvent like 1,4-dioxane. academie-sciences.fr
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Aryl Bromide | Aryl Boronic Acid | [Pd(OAc)₂] (0.5) | α-aminophosphonate (0.5) | Cs₂CO₃ | 1,4-Dioxane | 100 | Good | academie-sciences.fr |
| Aryl Chloride | Aryl Boronic Acid | [Pd(OAc)₂] (1) | α-aminophosphonate (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | - | academie-sciences.fr |
| Aryl/Vinyl Sulfonate/Halide | Arylboronic Acid | PdCl₂(XPhos)₂ (5) | - | TBAOH or NaOH | n-BuOH | 110 | 23-99 | acs.org |
Diverse Metal-Catalyzed Coupling Strategies in Biphenyl Synthesis
Beyond the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions are pivotal in biphenyl synthesis. researchgate.net These methods, including the Ullmann, Negishi, Kumada, and Stille couplings, offer alternative pathways that can be advantageous depending on the specific substrates and desired functional group compatibility. researchgate.netrsc.orgresearchgate.net
Ullmann Reaction: This classic method typically involves the copper-mediated coupling of two aryl halides. While historically significant, it often requires harsh reaction conditions. researchgate.net
Negishi Coupling: This reaction utilizes an organozinc reagent and an aryl halide, catalyzed by a nickel or palladium complex. rsc.orgresearchgate.net It is known for its high reactivity and functional group tolerance. rsc.org For example, the reaction of aryl zinc chlorides with haloarenes in the presence of a nickel catalyst can produce biphenyl derivatives in good yields. rsc.org
Kumada Coupling: This method employs a Grignard reagent (organomagnesium halide) and an aryl halide, typically with a nickel or palladium catalyst. mdpi.com The treatment of chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a Ni or Pd catalyst can yield 4'-methoxy-2-methyl-biphenyl (B1599711) in high yields. rsc.org
Stille Coupling: This reaction involves the coupling of an organotin compound with an aryl halide, catalyzed by palladium. rsc.org The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. rsc.org
These diverse strategies underscore the versatility of transition metal catalysis in constructing the fundamental biphenyl framework. researchgate.net
Directed C–H Functionalization Approaches
A more recent and highly efficient strategy for synthesizing complex biphenyls involves the direct functionalization of C–H bonds. This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions, leading to more atom-economical synthetic routes.
Hydroxy-Group-Directed Palladium-Catalyzed C–H Arylation of [1,1'-Biphenyl]-2-ols
The hydroxyl group in [1,1'-biphenyl]-2-ols can act as a directing group, facilitating the regioselective arylation of the biphenyl core. researchgate.netnih.govscilit.com Palladium-catalyzed, hydroxy-group-directed C–H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been successfully demonstrated. researchgate.netnih.govscilit.com This reaction exhibits a broad substrate scope and has been applied to the synthesis of complex molecules. researchgate.netnih.gov The directing ability of the hydroxyl group ensures that the arylation occurs at a specific position, typically ortho to the hydroxyl group. researchgate.net
In a related process, the palladium-catalyzed direct C(sp²)–H hydroxylation of [1,1'-biphenyl]-2-ols using an oxidant like tert-butyl hydroperoxide (TBHP) can lead to the formation of 2,2'-biphenols. researchgate.net This is distinct from intramolecular C–O bond formation that can lead to dibenzofurans in the absence of the oxidant. researchgate.net
Regioselective Mono- and Di-arylation Strategies
The directing effect of the hydroxyl group in biphenyl-2-ols can be exploited to achieve both mono- and diarylation with high regioselectivity. researchsolutions.com By treating biphenyl-2-ols with aryl iodides in the presence of a palladium catalyst and a base like cesium carbonate in DMF, either mono- or diarylated products can be obtained. researchsolutions.com This allows for the controlled introduction of one or two aryl groups onto the biphenyl scaffold.
Oxidative ortho-Amino-Methylation via C–H and C–C Bond Cleavage
An interesting and less conventional method involves the oxidative ortho-amino-methylation of phenols. rsc.orgresearchgate.net This process, which can be initiated by bromotrichloromethane (B165885) (CCl₃Br), leads to the ortho-selective oxidative cross-dehydrogenative coupling (CDC) of phenols with trimethylamine. rsc.orgresearchgate.net When tetramethylethylenediamine (TMEDA) is used, an oxidative carbon-carbon activation coupling can occur, yielding salicylamines. rsc.org While not a direct synthesis of the parent this compound, this methodology highlights advanced C–H activation and bond cleavage strategies that can be applied to phenol-containing compounds. rsc.orgresearchgate.net The reaction can be accelerated by a gold salt. rsc.orgresearchgate.net
Synthesis of Functionalized Biphenyl-2-ol Derivatives
The functionalization of the biphenyl-2-ol scaffold is a key area of research, leading to the development of molecules with specific chirality, pharmacological activity, and material properties.
Preparation of Axially Chiral Biphenyl-2,2′-diol Cores
Axially chiral biaryl structures are prevalent in valuable synthetic compounds, polymers, and pharmacologically significant natural products. uniroma2.it Their unique three-dimensional structure, arising from restricted rotation around the aryl-aryl bond (atropisomerism), makes their synthesis a focal point of modern chemistry. uniroma2.itsnnu.edu.cn Transition metal-catalyzed asymmetric synthesis is a primary method for achieving this. snnu.edu.cn
A notable example is the synthesis of (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol, denoted as (S)-L1. nih.govresearchgate.net The process begins with the resolution of racemic 6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde. nih.govresearchgate.net The synthesis of (S)-L1 involves a multi-step sequence:
Reduction of the starting dicarbaldehyde with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) to yield the corresponding diol with 99% efficiency. nih.govresearchgate.netresearchgate.net
Bromination using phosphorus tribromide in anhydrous dichloromethane, resulting in a 96% yield. nih.govresearchgate.netresearchgate.net
Hydrogenation with a Palladium on carbon (Pd/C) catalyst, achieving a near-quantitative 99% yield. nih.govresearchgate.netresearchgate.net
Final demethylation of the two ether groups with boron tribromide (BBr₃) in dichloromethane, followed by hydrolysis, to afford the target (S)-L1 in 95% yield. nih.govresearchgate.netresearchgate.net
This core structure can be further modified. For instance, varying the substituents at the 6,6′-positions can adjust the dihedral angles and, consequently, the steric and electronic properties of the resulting chiral ligands and catalysts. nih.gov Syntheses for analogues like (S)-6,6′-diethyl-[1,1′-biphenyl]-2,2′-diol ((S)-L2) and (S)-6,6′-diisopropyl-[1,1′-biphenyl]-2,2′-diol ((S)-L3) have also been developed, starting from the same chiral dicarbaldehyde and employing methods like Wittig coupling and Grignard reactions to introduce different alkyl groups. nih.govresearchgate.netresearchgate.net
Table 1: Synthesis of Axially Chiral Biphenyl-2,2'-diol Cores
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde | 1. NaBH₄, EtOH; 2. PBr₃, CH₂Cl₂; 3. H₂, Pd/C; 4. BBr₃, CH₂Cl₂ | (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1) | 95 |
| (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde | 1. Ph₃P⁺MeBr⁻, tBuOK, THF; 2. H₂, Pd/C; 3. BBr₃, CH₂Cl₂ | (S)-6,6'-diethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L2) | 94 |
| (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde | 1. NaClO₂, NaH₂PO₄; 2. MeMgBr; 3. SOCl₂, Pyridine; 4. H₂, Pd/C; 5. BBr₃, CH₂Cl₂ | (S)-6,6'-diisopropyl-[1,1'-biphenyl]-2,2'-diol ((S)-L3) | 90 |
Derivatization Strategies for Pharmacologically Relevant Scaffolds (e.g., tetrazole, pyrimidine (B1678525), coumarin (B35378) conjugates)
Biphenyl derivatives are versatile platforms in medicinal chemistry, forming the structural basis for a wide array of compounds with pharmacological activities, including antihypertensive and anti-inflammatory drugs. rsc.org
Tetrazole Conjugates: The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability. globalresearchonline.netacs.org The synthesis of 5-[4'-substituted-[1,1'-biphenyl]-2-yl]-1H-tetrazoles has been a focus of research for developing agents like angiotensin converting enzyme (ACE) inhibitors. researchgate.net For example, several 5-[4'-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanylmethyl)-biphenyl-2-yl]-tetrazoles have been synthesized and evaluated for their antibacterial activities. globalresearchonline.net The biphenyl tetrazole moiety is also a key feature in potent inhibitors of protein arginine deiminase (PAD), with compounds like biphenyl tetrazole tert-butyl Cl-amidine showing efficacy in killing cancer cells and blocking the formation of neutrophil extracellular traps. nih.gov
Pyrimidine Conjugates: Pyrimidine and its derivatives are fundamental components of many bioactive compounds and medicinal agents used in antiviral and anticancer therapies. nih.gov The synthesis of pyrimidine conjugates often involves the nucleophilic substitution of a chlorine atom in a chloropyrimidine with an amino-functionalized biphenyl derivative. nih.gov Fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, exhibit a wide range of biological activities, including antibacterial and anti-inflammatory properties. acs.org The synthesis of these complex heterocycles can be achieved through one-pot, multi-component reactions involving substituted biphenyl aldehydes. acs.org
Coumarin Conjugates: Coumarins are another class of compounds with significant pharmacological properties. nih.gov Hybrid molecules combining coumarin with other scaffolds are synthesized to enhance biological effects. acs.org Synthetic strategies often involve the coupling of a coumarin-based alkyl halide with a functionalized biphenyl derivative. acs.org For instance, benzo[c]coumarins can be prepared through methods like the oxidative cyclization of biphenyl-2-carboxylic acid compounds. nih.govencyclopedia.pub Gold(I) catalysts, such as (acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate, have been effectively used for the intramolecular arylation of phenol-derived propiolates to produce coumarin derivatives in high yields. nih.govencyclopedia.pub
Synthesis of Polyconjugated Biphenyl Systems for Advanced Materials
Polyconjugated systems based on biphenyl units are of great interest for their application in advanced materials, particularly in organic light-emitting diodes (OLEDs). rsc.orgumich.eduresearchgate.net These materials often feature an extended π-conjugated chain, which is crucial for their electroluminescent properties. umich.eduresearchgate.net
The synthesis of these polyconjugated molecules typically starts from accessible biphenyl derivatives, such as dimethyl 4,4'-biphenyldicarboxylate. umich.edu The Wittig and Knoevenagel reactions are commonly employed to build extended π-systems by reacting aromatic dialdehydes with phosphonium (B103445) salts or active methylene (B1212753) compounds. umich.eduresearchgate.net For example, a series of soluble compounds combining biphenyl and stilbene (B7821643) structural elements were synthesized via the Wittig reaction of a biphenyl dialdehyde (B1249045) with various benzyl(triphenyl)phosphonium salts. umich.edu
Another approach involves the Knoevenagel reaction of 2-substituted-4,4'-biphenyldicarbaldehydes with 2-methyl-1,3-benzoxazole to create rod-shaped molecules with ethenyl linkers. researchgate.net The resulting benzoxazole (B165842) derivatives, noted for their thermal stability and electron-rich nature, are used as emissive layers in OLEDs. researchgate.net Nickel(0)-mediated Yamamoto-type polycondensation is another method used to synthesize soluble biphenyl polymers that can be cyclized to form target polymers for electronic applications. mpg.de
Photochemical Synthesis Strategies
Photochemistry offers unique pathways for synthesizing complex molecules, including heterocycles and reactive intermediates, from biphenyl precursors.
Photocyclization Reactions Towards Nitrogen and Oxygen Heterocycles
Photocyclization of substituted biphenyls is a powerful tool for constructing polycyclic aromatic hydrocarbons and heterocycles. mdpi.com A classic example is the photocyclization of 2-vinylbiphenyl and its derivatives. researchgate.netnih.gov This reaction is proposed to proceed through a two-step mechanism:
Photocyclization of the syn conformer to form an unstable 8a,9-dihydrophenanthrene intermediate. nih.govnih.gov
A subsequent exothermic, unimolecular isomerization (via hydrogen shifts) to yield a stable 9,10-dihydrophenanthrene. nih.gov
The efficiency of this process is largely attributed to an extended crossing seam between the ground and first excited electronic states, which allows for ultrafast radiationless decay and completion of the cyclization on the ground state surface. nih.gov The mechanism of the subsequent hydrogen shift has been shown to be complex, with a double 1,2-hydrogen shift being the major pathway over the thermally allowed 1,5-shift. nih.gov
This type of reaction can be adapted to form heterocycles. For instance, stilbene-like molecules containing nitrogen or oxygen atoms can undergo oxidative photocyclization in the presence of an oxidant like iodine to form the corresponding fused heterocyclic systems. mdpi.com The substituent pattern on the biphenyl rings can influence the regioselectivity of the cyclization due to steric factors. mdpi.com
Mechanistic Investigations and Reaction Engineering in Biphenyl 2 Ol Synthesis
Elucidation of Catalytic Reaction Pathways
The construction of the biphenyl (B1667301) scaffold, particularly with hydroxyl group functionalization, often relies on transition-metal-catalyzed C-H activation strategies. snnu.edu.cn These methods offer a direct and atom-economical approach to forming C-C and C-O bonds.
Palladium catalysts are particularly prominent in the synthesis of biphenyl-2-ols due to their high reactivity, versatility, and tolerance of various functional groups. snnu.edu.cn A key strategy involves the palladium(II)-catalyzed C(sp²)–H hydroxylation of [1,1'-biphenyl]-2-ols. In this process, the hydroxyl group of the biphenyl-2-ol substrate directs the palladium catalyst to the ortho position, facilitating a selective C-H activation. The mechanism is believed to proceed through the formation of a six-membered palladacycle intermediate. This is followed by oxidation of the C-H bond, often mediated by an oxidant like tert-butyl hydroperoxide (TBHP), and subsequent reductive elimination to yield the dihydroxylated biphenyl product.
The catalytic cycle typically involves the following key steps:
Coordination: The Pd(II) catalyst coordinates to the hydroxyl group of the biphenyl-2-ol.
C-H Activation: An intramolecular C-H bond cleavage occurs at the ortho position, forming a palladacycle. This step is often the rate-determining step.
Oxidation: An external oxidant oxidizes the palladium center, often to a Pd(IV) intermediate.
Reductive Elimination: The C-O bond is formed through reductive elimination, releasing the product and regenerating the active Pd(II) catalyst. snnu.edu.cn
Recent advancements have also explored the use of bidentate S,O-ligands in conjunction with palladium catalysts for the C-H functionalization of non-directed arenes. acs.org These systems have shown high efficiency in C-H olefination reactions and have been successfully applied to late-stage functionalization of complex molecules. acs.org The thioether and carboxylic acid functionalities of these ligands are thought to play a crucial role in promoting the C-H bond cleavage via a concerted metalation-deprotonation (CMD) mechanism. acs.org
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orgresearchgate.net In C-H hydroxylation reactions, a primary KIE (kH/kD > 1) is expected if the C-H bond is broken in the rate-determining step. uwo.caepfl.ch
For palladium-catalyzed C-H hydroxylation, a significant primary KIE would support a mechanism where the C-H bond cleavage is the slowest step in the catalytic cycle. The magnitude of the KIE can provide further insights into the transition state geometry. A large KIE suggests a more symmetric transition state where the C-H bond is significantly broken. Conversely, a smaller KIE may indicate an earlier or later transition state.
In the context of cytochrome P450-catalyzed hydroxylations, which serve as a biological model, large primary KIEs have been observed, supporting a mechanism involving hydrogen atom abstraction. nih.gov While not directly analogous, these studies highlight the utility of KIE in understanding C-H functionalization. For organometallic reactions, KIE studies have been instrumental in dissecting the mechanisms of C-H activation and C-C coupling reactions. researchgate.net
In Silico Prediction and Elucidation of Stereoinductive Mechanisms
Computational methods, or in silico studies, have become indispensable in predicting and understanding the mechanisms of chemical reactions, including those involving the synthesis of complex molecules like biphenyl derivatives. nih.gov These methods allow for the investigation of reaction pathways, transition states, and the factors controlling stereoselectivity.
For the synthesis of chiral biphenyls, which exhibit atropisomerism due to restricted rotation around the C-C single bond, understanding the stereoinductive mechanism is critical. kobe-u.ac.jp Density Functional Theory (DFT) calculations can be used to model the transition states of key steps, such as the C-H activation or the C-C bond formation, and to predict which diastereomeric or enantiomeric product will be favored.
For instance, in the context of remote C-H functionalization of biphenyl derivatives, DFT calculations have been employed to compare the energies of monomeric and dimeric transition states, revealing that a Pd-Ag dimeric transition state can lead to excellent meta-selectivity. escholarship.org Such computational insights are invaluable for the rational design of catalysts and ligands to achieve high levels of stereocontrol. Furthermore, in silico approaches are used in drug discovery to predict the binding affinity and potential biological activity of newly synthesized compounds, such as 4'-hydroxybiphenyl-4-carboxylic acid derivatives as EGFR allosteric site inhibitors. vietnamjournal.ruresearchgate.net
Impact of Reaction Conditions and Substrate Scope on Selectivity and Yield
The outcome of a chemical reaction, particularly in terms of selectivity and yield, is highly dependent on the reaction conditions and the nature of the substrates. In the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-ol and its analogs, careful optimization of these parameters is essential.
Reaction Conditions:
Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. Different ligands can influence the steric and electronic environment around the metal center, thereby affecting the regioselectivity and enantioselectivity of the reaction. For example, the use of bulky phosphine (B1218219) ligands can be crucial in certain cross-coupling reactions. rsc.org
Solvent: The solvent can significantly impact the solubility of reactants and catalysts, as well as the stability of intermediates. In some cases, ethereal solvents have been found to give low yields in Suzuki-Miyaura cross-coupling reactions for biphenyl synthesis. mdpi.com
Temperature: Reaction temperature affects the reaction rate and can also influence selectivity. While higher temperatures can accelerate reactions, they may also lead to the formation of undesired byproducts. beilstein-journals.org
Base and Additives: In many cross-coupling reactions, a base is required to facilitate the catalytic cycle. The nature and strength of the base can be critical. Additives can also play a crucial role; for instance, silver salts are sometimes used as oxidants or to facilitate transmetalation. escholarship.org
Substrate Scope: The electronic and steric properties of the substrates have a profound impact on the reaction's success. In palladium-catalyzed C-H functionalization, electron-donating groups on the aromatic ring generally enhance the reaction rate, while electron-withdrawing groups can have the opposite effect. rsc.org The steric hindrance around the reaction site can also influence the accessibility of the catalyst and thus the yield.
A broad substrate scope is a key indicator of a robust and versatile synthetic method. For instance, in the rhodium(III)-catalyzed annulation of 2-biphenylboronic acids, a wide range of substituents on both the boronic acid and the alkene coupling partner were tolerated, leading to a diverse array of fused and bridged cyclic skeletons. snnu.edu.cn
Table 1: Effect of Reaction Conditions on Biphenyl Synthesis
| Parameter | Observation | Impact on Selectivity/Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ often shows high activity. rsc.org | Choice of palladium source and ligand can significantly alter yield and selectivity. mdpi.com |
| Ligand | Bulky phosphine or specific N-heterocyclic carbene (NHC) ligands can improve efficiency. rsc.org | Influences steric and electronic environment, affecting regioselectivity and enantioselectivity. |
| Solvent | Ethereal solvents can lead to low yields in some cross-coupling reactions. mdpi.com | Affects solubility, catalyst stability, and reaction kinetics. |
| Temperature | Higher temperatures can increase reaction rates but may lead to side products. beilstein-journals.org | Optimization is crucial to balance reaction speed and selectivity. |
| Base | The choice of base is critical for the catalytic cycle. nih.gov | Affects the rate of transmetalation and catalyst regeneration. |
| Substrate Electronics | Electron-donating groups often accelerate the reaction. rsc.org | Influences the nucleophilicity/electrophilicity of the reactants. |
| Substrate Sterics | Bulky substituents can hinder the reaction. nih.gov | Affects the accessibility of the catalytic site. |
Transition State Analysis in Biphenyl Derivative Transformations
The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for a chemical transformation. Understanding the structure and energy of the transition state is fundamental to comprehending reaction mechanisms and selectivity.
Computational methods, particularly DFT, are widely used to analyze transition states in reactions involving biphenyl derivatives. researchgate.net For example, in the remote C-H functionalization of 2-cyanobiphenyl, calculations have shown that a Pd-Ag dimeric transition state is responsible for the observed meta-selectivity. escholarship.org The analysis of the transition state geometry can reveal key interactions, such as coordination angles and bond distances, that dictate the reaction's outcome.
In another study on the racemization of a double winding vine-shaped biphenyl, DFT calculations were used to estimate the energy of the transition state, which was found to be considerably high, indicating that racemization would be very slow. kobe-u.ac.jp This highlights the power of transition state analysis in predicting the stability of chiral molecules. The geometry of biphenyl derivatives in both their ground and excited states has also been a subject of interest, with studies showing that the dihedral angle between the phenyl rings can change upon electronic excitation. colostate.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [1,1'-biphenyl]-2-ol |
| tert-butyl hydroperoxide |
| 4'-hydroxybiphenyl-4-carboxylic acid |
| 2-cyanobiphenyl |
| 2-biphenylboronic acid |
Advanced Characterization Methodologies for Structural and Electronic Properties of Biphenyl 2 Ols
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, allowing for the elucidation of the carbon skeleton and the relative orientation of substituents.
In the case of 2'-Methyl-[1,1'-biphenyl]-2-ol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on both phenyl rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the methyl substituent, leading to a complex splitting pattern. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbon bearing the hydroxyl group would be shifted downfield, as would the quaternary carbons of the biphenyl (B1667301) linkage. The methyl carbon would appear at a characteristic upfield chemical shift.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 115 - 135 |
| Aromatic C-O | - | 150 - 160 |
| Aromatic C-C (ipso) | - | 130 - 145 |
| Aromatic C-CH₃ | - | 135 - 140 |
| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |
| Hydroxyl (OH) | 4.5 - 6.0 (variable) | - |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state.
For this compound, a single-crystal X-ray diffraction study would reveal critical information about its molecular geometry. A key structural feature of biphenyls is the dihedral angle between the two phenyl rings, which is influenced by steric hindrance from substituents at the ortho positions. In this compound, the presence of the hydroxyl group at the 2-position and the methyl group at the 2'-position would likely lead to a twisted conformation to minimize steric strain. X-ray crystallography would also confirm the intramolecular hydrogen bonding possibilities between the hydroxyl group and the pi-system of the adjacent phenyl ring.
Although a crystal structure for this compound is not publicly available, the following table provides representative crystallographic data for a related biphenyl derivative to illustrate the type of information that can be obtained.
Interactive Data Table: Representative Crystallographic Data for a Substituted Biphenyl
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.781 |
| c (Å) | 9.215 |
| β (°) | 105.34 |
| Dihedral Angle (°) | 55.8 |
| C-C (phenyl) Bond Length (Å) | 1.38 - 1.40 |
| C-C (inter-ring) Bond Length (Å) | 1.49 |
| C-O Bond Length (Å) | 1.37 |
Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.24 g/mol ). The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for biphenyl derivatives include cleavage of the bond between the two phenyl rings and the loss of substituents. For this compound, characteristic fragments would likely arise from the loss of a methyl radical (M-15) and the loss of a hydroxyl radical (M-17).
The following table outlines the expected major fragments and their corresponding m/z values in the mass spectrum of this compound.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 184 | [C₁₃H₁₂O]⁺ | - |
| 169 | [C₁₂H₉O]⁺ | CH₃ |
| 167 | [C₁₃H₁₁]⁺ | OH |
| 152 | [C₁₂H₈]⁺ | CH₃ + OH |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
For biphenyls, the UV-Vis spectrum is characterized by a strong absorption band in the UV region, which is attributed to π → π* transitions of the conjugated system. The position and intensity of this band are sensitive to the substitution pattern and the dihedral angle between the phenyl rings. In this compound, the presence of the hydroxyl and methyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted biphenyl researchgate.net. The steric hindrance from the ortho substituents, leading to a larger dihedral angle, may cause a hypsochromic (blue) shift and a decrease in the molar absorptivity (ε).
The UV-Vis spectrum of biphenyl in ethanol (B145695) typically shows a λmax around 247 nm researchgate.net. For this compound, the λmax would be expected to be in a similar region, with slight shifts due to the substituents.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Biphenyl | Ethanol | ~247 | ~17,000 | π → π |
| This compound | Ethanol | ~250 - 260 | ~15,000 - 18,000 | π → π |
Applications and Functional Materials Derived from Biphenyl 2 Ols
Utility as Building Blocks in Complex Organic Synthesis
The structural characteristics of 2'-Methyl-[1,1'-biphenyl]-2-ol, namely the presence of a hydroxyl group and the inherent twist of the biphenyl (B1667301) system, make it a valuable intermediate in organic synthesis. The hydroxyl group can act as a directing group in metal-catalyzed reactions, enabling regioselective functionalization of the aromatic rings.
Construction of Ortho-Teraryl Motifs
Ortho-teraryls are molecules containing three sequentially linked aromatic rings where the bonds are at the ortho positions. This arrangement leads to significant steric hindrance, forcing the rings out of planarity and creating distinct three-dimensional structures. jst.go.jp Biphenyl-2-ols are effective precursors for these motifs through palladium-catalyzed, hydroxyl-directed C-H activation. jst.go.jpresearchgate.net
In this methodology, the hydroxyl group of the biphenyl-2-ol coordinates to the palladium catalyst, positioning it to selectively activate a C-H bond at the ortho position of the second aryl ring. This activated intermediate then undergoes cross-coupling with an aryl halide, typically a chloroarene, to forge the new carbon-carbon bond and complete the ortho-teraryl structure. jst.go.jp This reaction provides a powerful tool for synthesizing complex molecular architectures from readily available starting materials. researchgate.net The use of chloroarenes is particularly advantageous due to their wide availability and lower cost compared to bromo- or iodoarenes. jst.go.jp
| Biphenyl-2-ol Reactant | Chloroarene Reactant | Resulting Ortho-Teraryl Product | Yield (%) |
| [1,1'-Biphenyl]-2-ol | 4-Chlorobenzonitrile | 2'-(4-Cyanophenyl)-[1,1'-biphenyl]-2-ol | 85 |
| [1,1'-Biphenyl]-2-ol | 1-Chloro-4-(trifluoromethyl)benzene | 2'-(4-(Trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ol | 84 |
| [1,1'-Biphenyl]-2-ol | 2-Chloropyridine | 2'-(Pyridin-2-yl)-[1,1'-biphenyl]-2-ol | 78 |
| 4'-Methoxy-[1,1'-biphenyl]-2-ol | 4-Chlorobenzonitrile | 2'-(4-Cyanophenyl)-4'-methoxy-[1,1'-biphenyl]-2-ol | 64 |
Table 1: Examples of Ortho-Teraryl Synthesis via Pd-Catalyzed C-H Arylation of Biphenyl-2-ols with Chloroarenes. Data sourced from jst.go.jp.
Development of Ligands and Catalysts in Asymmetric Synthesis and Organometallic Chemistry
The biphenyl backbone is a privileged scaffold for the design of chiral ligands used in asymmetric catalysis. The inherent axial chirality that arises from hindered rotation around the biphenyl C-C bond can be exploited to create highly stereoselective catalysts.
Design and Application of Axially Chiral Biphenyl Ligands
Axially chiral biphenyl ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. chemrxiv.orgchemrxiv.org The design principle involves creating biphenyl-2,2'-diol (BIPOL) cores and then modifying the substituents at the 3, 3', 5, 5', and 6, 6' positions. nih.govresearchgate.net While this compound is not a diol, its structure represents a fundamental building block within this class of compounds, where substituents like the methyl group are used to fine-tune the ligand's properties.
The development of these ligands is a strategic process:
Varying 2,2'-Substituents: Modifying the groups at these positions can change the fundamental type of ligand or catalyst produced (e.g., a diol, a phosphoramidite (B1245037), or a phosphoric acid). researchgate.net
Adjusting 3,3' and 5,5'-Substituents: Alterations at these positions primarily adjust the steric bulk and electronic properties of the ligand, which influences its interaction with the metal center and the substrate. nih.gov
Modifying 6,6'-Substituents: Changes at the positions ortho to the biphenyl linkage have a profound impact on the dihedral angle between the two aryl rings, directly affecting the geometry of the chiral pocket. researchgate.net
This modular approach allows for the creation of a diverse library of ligands. Researchers can then screen this library to find the optimal ligand for a specific substrate and reaction, as it is well-established that even slight variations in ligand structure can lead to dramatic changes in catalytic reactivity and enantioselectivity. chemrxiv.orgchemrxiv.org
Use in Metal-Catalyzed Reactions
Ligands derived from the biphenyl-2-ol framework have demonstrated high efficacy in a range of important metal-catalyzed asymmetric reactions.
Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral compounds. nih.gov Ruthenium catalysts bearing chiral diphosphine ligands with a biphenyl backbone are highly effective for the asymmetric hydrogenation of prochiral ketones and olefins. The electronic properties of the ligand are critical; for instance, electron-poor ligands like DIFLUORPHOS have shown excellent and complementary enantioselectivity compared to more electron-rich ligands like SYNPHOS for certain substrates. nih.gov This highlights the importance of having an electronically tunable biphenyl scaffold.
| Substrate (Ketone) | Ligand | Catalyst | Enantiomeric Excess (ee %) |
| Methyl acetoacetate | (R)-MeO-BIPHEP | Ru | 99 |
| Methyl benzoylformate | (R)-MeO-BIPHEP | Ru | 96 |
| 2,4,4-Trimethyl-2-cyclohexenone | (S)-DIFLUORPHOS | Ru | 96 |
| Ethyl 3-oxobutanoate | (R)-SYNPHOS | Ru | 99 |
Table 2: Performance of Biphenyl-Based Diphosphine Ligands in the Ru-catalyzed Asymmetric Hydrogenation of Prochiral Ketones. Data sourced from nih.gov.
Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful C-C bond-forming reaction. The performance of this reaction is highly dependent on the chiral ligand employed. Biphenyl-based phosphoramidite ligands have been successfully used in Pd-catalyzed asymmetric cycloadditions, a variant of AAA. chemrxiv.orgnih.gov The modular design of these ligands allows for optimization, leading to high yields and excellent enantioselectivities in the formation of complex chiral molecules. mdpi.com
Olefin Metathesis: While biphenyl-phenoxy ligands have been developed for olefin polymerization, their application in olefin metathesis is less common compared to catalysts based on N-heterocyclic carbene (NHC) or Schiff base ligands. google.comchemrxiv.org The versatility of the biphenyl scaffold, however, suggests potential for future development in this area.
Role in Functional Materials and Optoelectronic Applications
The rigid, conjugated structure of the biphenyl core makes it an excellent candidate for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
Components in Organic Light-Emitting Diodes (OLEDs) as Emissive or Charge Transport Layers
High-quality materials are essential for the construction of efficient and stable OLEDs. nih.gov Biphenyl derivatives are frequently used as host materials in the emissive layer (EML) or as materials for the charge transport layers (CTLs). The biphenyl core itself is often a good hole-transporting moiety. By chemically attaching electron-transporting groups (like triazoles) to the biphenyl scaffold, it is possible to create a "bipolar" host material. nih.gov
A bipolar host can transport both holes and electrons effectively, which leads to a more balanced charge distribution within the emissive layer. This balanced charge injection and transport is crucial for achieving high recombination efficiency of excitons on the guest emitter molecules, resulting in superior device performance. nih.gov A wide bandgap is also a desirable property for a host material, as it ensures efficient energy transfer to the guest emitter without quenching. nih.gov
One such material, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), utilizes a biphenyl core and has been employed as a host for a blue phosphorescent emitter. The resulting device demonstrated outstanding performance, underscoring the value of the biphenyl framework in advanced OLEDs. nih.gov
| Device Parameter | Performance Value |
| Host Material | BTBP (Biphenyl-triazole derivative) |
| Emitter (Dopant) | FIrpic (sky-blue phosphorescent) |
| Max. Current Efficiency (CEmax) | 65.9 cd/A |
| Max. Power Efficiency (PEmax) | 62.8 lm/W |
| Max. External Quantum Efficiency (EQEmax) | 30.2% |
Table 3: Performance of a high-efficiency blue phosphorescent OLED using a biphenyl-core host material. Data sourced from nih.gov.
Precursors for Liquid Crystal Materials
The rigid, calamitic (rod-like) structure of biphenyl derivatives makes them a foundational component in the design and synthesis of thermotropic liquid crystals. The core biphenyl unit provides the necessary structural anisotropy, which is a prerequisite for the formation of mesophases. By modifying the biphenyl core with various functional groups and flexible terminal chains, the specific properties of the resulting liquid crystal materials, such as the temperature range of the liquid crystalline phase and the type of mesophase (e.g., nematic, smectic), can be finely tuned.
The compound this compound serves as a versatile precursor in this context. The hydroxyl group at the 2-position provides a reactive site for the attachment of other molecular fragments through esterification or etherification reactions. These reactions are crucial for elongating the molecular structure and introducing flexible terminal chains, which are essential for inducing and stabilizing liquid crystalline behavior.
Detailed Research Findings
Research in the field of liquid crystals has extensively explored the relationship between molecular structure and mesomorphic properties. The introduction of a methyl group, as in this compound, can influence the molecular packing and, consequently, the stability and type of the mesophase. The steric hindrance introduced by the methyl group at the 2'-position can affect the planarity of the biphenyl rings, which in turn influences the intermolecular interactions that drive the formation of liquid crystalline phases.
The synthesis of liquid crystals from biphenyl-2-ol precursors typically involves the esterification of the hydroxyl group with a carboxylic acid that contains a terminal flexible alkyl or alkoxy chain. This general synthetic route allows for the creation of a homologous series of compounds where the length of the terminal chain is systematically varied. By studying these series, researchers can elucidate the effect of chain length on the transition temperatures and the types of mesophases formed.
For instance, a homologous series of liquid crystals can be synthesized by reacting this compound with a series of 4-alkoxybenzoic acids. The resulting esters, 2'-methyl-[1,1'-biphenyl]-2-yl 4-alkoxybenzoates, would be expected to exhibit liquid crystalline properties. The data from such a hypothetical series, based on general trends observed in similar biphenyl-based liquid crystals, are presented in the table below.
Table 1: Hypothetical Transition Temperatures of 2'-methyl-[1,1'-biphenyl]-2-yl 4-alkoxybenzoates
| Alkoxy Chain Length (n) | Melting Point (°C) | Smectic-Nematic Transition (°C) | Clearing Point (Nematic-Isotropic) (°C) | Mesophase Range (°C) |
| 4 | 85 | - | 120 | 35 |
| 5 | 82 | - | 125 | 43 |
| 6 | 78 | 105 | 130 | 52 |
| 7 | 75 | 110 | 132 | 57 |
| 8 | 72 | 115 | 135 | 63 |
| 9 | 70 | 118 | 136 | 66 |
| 10 | 68 | 120 | 137 | 69 |
Note: The data in this table is hypothetical and for illustrative purposes to show expected trends in a homologous series of liquid crystals derived from this compound. The presence and type of mesophase, as well as the transition temperatures, are influenced by the specific molecular structure.
The general trend observed in such calamitic liquid crystals is that as the length of the flexible terminal chain increases, the melting point tends to decrease, and the clearing point often shows an odd-even effect, with a general increase for longer chains. Furthermore, longer chains tend to promote the formation of more ordered smectic phases.
The specific influence of the 2'-methyl group is a key area of investigation. Compared to an unsubstituted biphenyl-2-ol derivative, the methyl group can:
Lower the melting point: The disruption of crystal packing due to the steric bulk of the methyl group can lead to a lower temperature required to transition from the crystalline solid to the liquid crystalline or isotropic liquid phase.
Influence mesophase stability: The non-planarity induced by the methyl group can decrease the lateral intermolecular attractions, potentially lowering the clearing point and destabilizing the mesophase.
Alter the type of mesophase: The change in molecular shape and packing efficiency can favor the formation of a nematic phase over a more ordered smectic phase.
To further illustrate the potential of this compound as a precursor, another hypothetical series involving esterification with 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acids could be considered. This would result in a more elongated and rigid mesogenic core, which would be expected to exhibit higher transition temperatures and a greater propensity for smectic phase formation.
Table 2: Hypothetical Mesomorphic Properties of Liquid Crystals Derived from this compound and 4'-alkoxy-[1,1'-biphenyl]-4-carboxylic acids
| Alkoxy Chain Length (n) | Crystal to Mesophase (°C) | Mesophase Type(s) | Mesophase to Isotropic (°C) |
| 6 | 110 | Nematic | 215 |
| 8 | 105 | Smectic C, Nematic | 220 |
| 10 | 102 | Smectic C, Nematic | 222 |
| 12 | 98 | Smectic C, Smectic A, Nematic | 225 |
Biological and Environmental Research Implications of Biphenyl 2 Ols
Structure-Activity Relationship (SAR) Studies for Diverse Pharmacological Potentials
The therapeutic potential of biphenyl-based compounds, including 2'-Methyl-[1,1'-biphenyl]-2-ol, is a subject of ongoing research. Structure-activity relationship (SAR) studies are crucial in understanding how the specific arrangement of atoms and functional groups in these molecules influences their biological activity. These studies help in designing new compounds with enhanced efficacy and selectivity.
For instance, in the development of novel anticancer agents, researchers have synthesized a series of compounds with a basic skeletal structure of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine. nih.gov The evaluation of these compounds against various cancer cell lines revealed that specific substitutions on the pyrimidine (B1678525) ring significantly impacted their anti-cancer effects. nih.gov This highlights the importance of the biphenyl (B1667301) scaffold as a core element in designing therapeutically active molecules.
Similarly, SAR studies on biphenyl tetrazole derivatives have shed light on their potential as antihypertensive and antifungal agents. researchgate.net The introduction of different functional groups, such as aryl-oxy triazole and dithiocarbamates, was found to increase the pharmacological activity. researchgate.net The lipophilic nature of these additions is thought to aid in their passage through cell membranes, a critical factor for drug efficacy. researchgate.net
The position of hydroxyl groups on the biphenyl rings is another critical determinant of biological activity. Studies on aminotetralin-piperazine hybrids have shown that varying the location of a phenolic hydroxyl group on the aromatic ring can significantly alter the compound's affinity and selectivity for dopamine (B1211576) receptors. acs.org These findings underscore the intricate relationship between molecular structure and pharmacological function, guiding the rational design of new therapeutic agents.
| Compound Class | Core Structure | Key SAR Findings | Potential Application |
| Biphenyl-pyrimidine conjugates | N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine | Substitutions on the pyrimidine ring influence anti-cancer activity. nih.gov | Anticancer |
| Biphenyl tetrazole derivatives | 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles | Aryl-oxy triazole and dithiocarbamate (B8719985) groups enhance activity. researchgate.net | Antihypertensive, Antifungal |
| Aminotetralin-piperazine hybrids | 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol analogues | Position of the phenolic hydroxyl group affects dopamine receptor affinity and selectivity. acs.org | Neurological disorders |
| Biphenyl derivatives | Biphenyls and dibenzofurans | Strong electron-withdrawing groups and hydroxyl groups on the biphenyl rings are beneficial for antibacterial activity. nih.gov | Antibacterial |
Investigation of Mechanisms of Biological Activity
Enzyme Inhibition Pathways (e.g., Urease, Angiotensin Converting Enzyme)
Biphenyl-2-ol derivatives have been investigated for their potential to inhibit various enzymes, which is a key mechanism for their therapeutic effects. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. savemyexams.com This inhibition can be competitive, non-competitive, or mechanism-based. savemyexams.com
Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have demonstrated significant urease inhibitory actions. researchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. The study found that the presence of certain functional groups, such as phenyl and chlorine, on the biphenyl structure made the compounds effective against urease. researchgate.net
In the context of cardiovascular diseases, angiotensin-converting enzyme (ACE) is a key target for antihypertensive drugs. nih.gov Research on 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles has included in vitro ACE inhibition screening. researchgate.net These studies aim to understand how these biphenyl derivatives can block the action of ACE, leading to a reduction in blood pressure. researchgate.net
Antioxidant Mechanisms (e.g., Hydrogen Atom Abstraction)
The antioxidant activity of biphenyl derivatives is another area of significant research interest. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The ability of a compound to donate a hydrogen atom is a key mechanism of antioxidant activity.
Studies on 1,1′-biphenylnitrones have analyzed their capacity to scavenge hydroxyl free radicals and inhibit lipid peroxidation. mdpi.com The results indicated that the antioxidant properties were dependent on the substituents on the biphenyl structure, with N-tert-butyl and N-benzyl groups showing better antioxidant profiles than those with a methyl group. mdpi.com
The antioxidant activity of carvedilol, a drug with a biphenyl structure, is also noteworthy. At higher doses, it exhibits antioxidant activity, preventing the oxidation of low-density lipoprotein. gpatindia.com This action is crucial in preventing its uptake into the coronary circulation. gpatindia.com
Antimicrobial and Antifungal Activity
Biphenyl derivatives have shown promise as antimicrobial and antifungal agents. The increasing resistance to current antibiotics necessitates the development of new classes of antimicrobial compounds. researchgate.net
A study on biphenyl and dibenzofuran (B1670420) derivatives revealed that several compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.gov Specifically, certain derivatives showed significant inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. nih.gov The structure-activity relationship indicated that strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other were beneficial for their antibacterial activities. nih.gov
Furthermore, pyrazole-linked phenylthiazole compounds and pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which contain a biphenyl-like structure, have been screened for their antimicrobial and antifungal activities. researchgate.net Some of these compounds demonstrated promising activity against various bacterial and fungal strains. researchgate.net
Antihypertensive and Antiproproliferative Effects
The potential of biphenyl derivatives as antihypertensive and antiproliferative agents is a significant area of pharmacological research. Hypertension is a major risk factor for cardiovascular diseases, and the development of new antihypertensive drugs is crucial. nih.gov
Research on hydro-ethanol extracts of Senecio serratuloides, which contains biphenyl compounds, has demonstrated significant antihypertensive effects in rats. nih.gov The extract was found to lower systolic and diastolic blood pressure in a dose-dependent manner. nih.gov
In the realm of cancer treatment, the antiproliferative effects of biphenyl derivatives are being explored. A study on 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates showed that several synthesized compounds displayed strong anti-cancer effects on various cancer cell lines. nih.gov One particular compound exhibited the highest inhibitive activity against HepG2 cells and possessed a low IC50 value towards HT-29 cells, indicating potent antiproliferative activity. nih.gov
Environmental Fate and Transformation Pathways
The environmental fate of chemical compounds like this compound is a critical area of study to understand their potential impact on ecosystems. numberanalytics.com Environmental fate studies determine a chemical's persistence, mobility, and the pathways through which it is transformed in the environment, including in soil, water, and air. fera.co.uk
The transformation of chemicals in the environment can occur through various processes, including abiotic reactions (like hydrolysis and photolysis) and biological processes (like biodegradation by microorganisms). numberanalytics.comfera.co.uk For instance, 2-phenylphenol (B1666276) (OPP), a related biphenyl compound, is primarily used for the post-harvest treatment of fruit. fao.org While specific studies on its breakdown in soil are limited, it is postulated that microorganisms play a role in its metabolism. fao.org
Studies on the environmental fate of biphenyls indicate that they can undergo degradation in different environmental compartments. For example, in aquatic sediment systems, the biodegradation of a test substance is measured under both aerobic and anaerobic conditions to determine the degradation rate and identify transformation products. fera.co.uk Similarly, in soil, the rate and route of degradation are determined by treating soil samples with the test substance and analyzing the concentration of the parent compound and its transformation products over time. fera.co.uk
The environmental fate of a chemical is also influenced by its physical and chemical properties, such as its solubility in water and its potential to bioaccumulate in organisms. fera.co.uk For example, sodium o-phenylphenate, the sodium salt of 2-phenylphenol, is soluble in water and degrades quickly, making it unlikely to contaminate surface or ground waters or to accumulate in aquatic organisms. lanxess.com
Identification of Environmental Transformation Products
The environmental transformation of biphenyl compounds, including hydroxylated derivatives like this compound, is a critical area of research for understanding their persistence and potential ecological impact. While specific studies on the transformation products of this compound are limited, research on related compounds such as biphenyl-2-ol (also known as o-phenylphenol or OPP) and polychlorinated biphenyls (PCBs) provides valuable insights into the likely degradation pathways.
Biotic transformation, primarily through metabolism by microorganisms and other organisms, is another crucial degradation route. The metabolism of biphenyls often involves hydroxylation, a process where a hydroxyl (-OH) group is added to the biphenyl structure cdc.govresearchgate.netnih.gov. In the case of this compound, which is already a hydroxylated biphenyl, further oxidation can occur. For example, studies on the metabolism of PCBs have shown that hydroxylated metabolites can be further transformed into other compounds researchgate.netpsu.edu. The presence of a methyl group can also influence metabolism. For instance, methyl-iodide can be produced in the environment through biotic and abiotic methylation processes frontiersin.org. While not directly analogous, this highlights that methylation is a relevant environmental transformation.
Furthermore, the metabolism of biphenyl by some marine organisms has been shown to produce 2-hydroxybiphenyl as a prominent metabolite nih.gov. This suggests that organisms equipped with the necessary enzymatic machinery can hydroxylate the biphenyl structure. For this compound, metabolic processes could potentially involve further hydroxylation, oxidation of the methyl group, or cleavage of the biphenyl rings. Research on hydroxylated PCBs (HO-PCBs) indicates that their toxicity and environmental fate are influenced by the position of the hydroxyl group and the degree of chlorination nih.govresearchgate.net. This suggests that the specific structure of this compound, with its methyl and hydroxyl groups, will dictate its unique transformation products in the environment.
Table 1: Potential Transformation Processes and Products for Biphenyl-2-ols
| Transformation Process | Parent Compound Example | Potential Transformation Products | Reference(s) |
| Photodegradation | Biphenyl-2-ol | Phenylhydroquinone (B131500), Phenylbenzoquinone | wikipedia.org |
| Microbial Metabolism | Biphenyl | 2-Hydroxybiphenyl | nih.gov |
| Mammalian Metabolism | Polychlorinated Biphenyls (PCBs) | Hydroxylated PCBs (OH-PCBs), Methylsulfonyl-PCBs | researchgate.netpsu.edu |
This table is based on data from related compounds and represents potential pathways for this compound.
Overview of Environmental Transport and Bioavailability Research
The environmental transport and bioavailability of a chemical compound determine its potential for exposure to and interaction with living organisms. For this compound, specific data on its transport and bioavailability are not extensively documented. However, by examining the physicochemical properties of this compound and data from structurally similar chemicals, we can infer its likely behavior in the environment.
Key properties influencing environmental transport include water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow). The PubChem database provides some estimated properties for the related compound 2-methylbiphenyl, which has a high Log Kow, suggesting it will have low mobility in soil and a tendency to sorb to organic matter nih.gov. Biphenyl-2-ol is described as being moderately soluble in water herts.ac.uk. The presence of both a hydroxyl group (which can increase water solubility) and a methyl group (which can increase lipophilicity) on this compound will create a balance that dictates its partitioning between water, soil, and air.
Bioavailability, the fraction of a chemical that is available for uptake by an organism, is closely linked to these properties. Compounds with high lipophilicity and low water solubility tend to bioaccumulate in the fatty tissues of organisms epa.gov. Research on polychlorinated biphenyls (PCBs) has extensively demonstrated their potential for bioaccumulation and biomagnification in food webs cdc.govepa.gov. The metabolism of PCBs to hydroxylated metabolites (OH-PCBs) can alter their bioavailability and persistence nih.govpsu.edu. Some OH-PCBs have been found to persist in the blood and tissues of animals psu.edu.
The bioavailability of biphenyl-2-ols in aquatic environments is a significant concern. Studies on biphenyl-2-ol have investigated its uptake by aquatic organisms ebi.ac.uk. The transport protein complex of vitamin A and thyroid hormones can be affected by mono-ortho and di-ortho chlorinated biphenylols, indicating that these compounds are bioavailable and can interact with biological systems biochemsoctrans.org. The methylation of triclosan, another phenolic compound, to methyl-triclosan has been shown to occur in wastewater treatment plants, and this derivative can be detected in aquatic environments nih.gov. This suggests that methylation can be a pathway for the transformation of phenolic compounds, potentially altering their bioavailability and transport.
Table 2: Factors Influencing Environmental Transport and Bioavailability of Biphenyl-2-ols
| Factor | Influence on Transport & Bioavailability | Example from Related Compounds | Reference(s) |
| Water Solubility | Higher solubility can increase mobility in water but may decrease bioaccumulation. | Biphenyl-2-ol is moderately soluble in water. | herts.ac.uk |
| Lipophilicity (Log Kow) | Higher lipophilicity leads to greater sorption to soil/sediment and bioaccumulation in organisms. | 2-Methylbiphenyl has an estimated high Log Kow. | nih.gov |
| Metabolism | Transformation to metabolites can increase or decrease persistence and bioavailability. | PCBs are metabolized to more persistent OH-PCBs. | nih.govpsu.edu |
| Sorption to Particulates | Adsorption to organic matter in soil and sediment can reduce bioavailability in the water column. | 2-Methylbiphenyl is expected to have slight mobility in soil. | nih.gov |
This table illustrates general principles and uses data from related compounds to infer the behavior of this compound.
Mechanistic Environmental Toxicology Studies on Aquatic and Terrestrial Organisms
The toxicological effects of this compound on aquatic and terrestrial organisms have not been extensively studied. However, research on related biphenyl compounds provides a basis for understanding the potential mechanisms of toxicity.
In aquatic organisms, the toxicity of phenolic compounds is a significant area of research. For example, biphenyl-2-ol is used as a fungicide and disinfectant, indicating its biocidal properties wikipedia.orgherts.ac.uk. Studies on hydroxylated PCBs have shown that they can be more toxic than their parent compounds, with toxicity varying based on the number and position of chlorine and hydroxyl groups researchgate.netnih.gov. The primary mechanism of toxicity for many phenolic compounds involves disruption of cell membrane integrity and inhibition of enzyme activity herts.ac.uk.
A potential mechanism of toxicity for this compound in aquatic organisms could be oxidative stress. Monohydroxy metabolites of biphenyl have been shown to induce oxidative stress in bacteria, leading to the inhibition of cell separation . Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. This can lead to cellular damage, including lipid peroxidation and DNA damage taylorfrancis.comresearchgate.net. Heavy metals, for instance, are known to induce oxidative stress in aquatic organisms researchgate.net.
Another potential toxic mechanism is endocrine disruption. Many phenolic compounds, including some biphenyl derivatives, are known to be endocrine-disrupting chemicals (EDCs) ebi.ac.uk. EDCs can interfere with the hormone systems of organisms, leading to adverse effects on reproduction, development, and growth. Fish are particularly sensitive to EDCs present in the aquatic environment nih.gov. While there is no direct evidence for this compound, its structural similarity to other phenolic EDCs warrants investigation into this potential mode of action.
In terrestrial organisms, the toxicological data for this compound is also scarce. The environmental fate of a related compound, 2-methylbiphenyl, suggests it would have low mobility in soil, potentially limiting exposure to soil-dwelling organisms nih.gov. However, if taken up by plants, it could enter the terrestrial food web. The neurotoxicity of persistent organic pollutants like PCBs is a well-documented concern, with effects observed in both wildlife and humans cdc.gov. The mechanisms can involve interactions with cellular signaling pathways and receptors cdc.govnih.gov. Whether this compound exhibits similar neurotoxic properties is unknown.
The use of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can help predict the toxicity of chemicals for which experimental data are lacking nih.goveuropa.euqsartoolbox.orgnih.gov. These models use the chemical structure to predict biological activity and could be applied to this compound to estimate its potential toxicity to various organisms.
Table 3: Potential Toxicological Mechanisms of Biphenyl-2-ols in Organisms
| Toxicological Mechanism | Description | Organism Type | Example from Related Compounds | Reference(s) |
| Membrane Disruption & Enzyme Inhibition | Interference with cell membrane function and essential enzyme activity. | Aquatic & Terrestrial | Biphenyl-2-ol acts as a fungicide by disrupting fungal enzymes. | herts.ac.uk |
| Oxidative Stress | Imbalance between reactive oxygen species and antioxidant defenses, leading to cellular damage. | Aquatic & Terrestrial | Monohydroxybiphenyls induce oxidative stress in bacteria. | |
| Endocrine Disruption | Interference with hormone systems, affecting reproduction and development. | Aquatic | Some biphenyl derivatives are known endocrine disruptors in fish. | ebi.ac.uknih.gov |
| Neurotoxicity | Adverse effects on the nervous system. | Terrestrial | Polychlorinated biphenyls (PCBs) are known neurotoxicants. | cdc.gov |
This table outlines potential mechanisms based on research on related compounds, as direct data for this compound is limited.
Q & A
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
